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Compound of Interest

Compound Name: N-Benzyl Carvedilol-d5

Cat. No.: B590018 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mass spectrum of N-Benzyl
Carvedilol-d5, a deuterated internal standard crucial for the quantitative analysis of N-Benzyl

Carvedilol, a known impurity of the antihypertensive drug Carvedilol. This document outlines

the expected fragmentation patterns, provides detailed experimental protocols for its analysis,

and presents key data in a structured format for ease of reference.

Introduction to N-Benzyl Carvedilol-d5
N-Benzyl Carvedilol-d5 is the deuterium-labeled analogue of N-Benzyl Carvedilol. The five

deuterium atoms are located on the phenyl ring of the benzyl group. This isotopic labeling

makes it an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS)

based bioanalytical and impurity profiling methods, as it co-elutes with the unlabeled analyte

but is distinguishable by its mass-to-charge ratio (m/z).

Chemical Structure:

Carvedilol Core: Comprises a carbazole moiety linked to a propan-2-ol side chain.

N-Benzyl Group: A benzyl group is attached to the secondary amine of the side chain.

Deuterium Labeling: The phenyl ring of the N-benzyl group is perdeuterated (d5).
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Predicted Mass Spectrum and Fragmentation
The mass spectrum of N-Benzyl Carvedilol-d5 is typically acquired using electrospray

ionization (ESI) in the positive ion mode. The protonated molecule [M+H]⁺ is the precursor ion

for tandem mass spectrometry (MS/MS) analysis.

Precursor Ion
The theoretical exact mass of N-Benzyl Carvedilol is 496.2413 g/mol . With the addition of five

deuterium atoms, the molecular weight of N-Benzyl Carvedilol-d5 is approximately 501.27

g/mol . Therefore, the expected protonated molecule [M+H]⁺ will have an m/z of approximately

502.3.

Fragmentation Pattern
The fragmentation of N-Benzyl Carvedilol-d5 in MS/MS is predicted to occur at several key

bonds, primarily driven by the charge on the protonated amine. The most likely fragmentation

pathways involve the cleavage of the C-C and C-N bonds of the side chain.

A logical workflow for identifying and characterizing the mass spectrum of N-Benzyl
Carvedilol-d5 is presented below.

Sample Preparation LC-MS/MS Analysis Data Analysis

N-Benzyl Carvedilol-d5 Standard Solution Matrix Spiking (e.g., Plasma) Liquid Chromatography Separation Electrospray Ionization (ESI+) Full Scan MS (Identify [M+H]⁺) Tandem MS (MS/MS) of [M+H]⁺ Identify Precursor Ion (m/z ~502.3) Identify Product Ions Propose Fragmentation Pathway Confirm Structure

Click to download full resolution via product page

Caption: Workflow for Mass Spectral Analysis of N-Benzyl Carvedilol-d5.

Based on the fragmentation of Carvedilol and related structures, the following product ions are

anticipated for N-Benzyl Carvedilol-d5:
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Predicted Fragment Ion m/z (approximate) Origin

[M+H - H₂O]⁺ 502.3
Loss of water from the

hydroxyl group.

[C₁₅H₁₄NO₂]⁺ 256.1

Cleavage of the N-C bond,

forming the carbazole-

containing fragment.

[C₁₅H₁₂NO]⁺ 222.1
Further fragmentation of the

256.1 ion.

[C₇D₅CH₂NHCH₂CH₂OC₆H₄O

CH₃+H]⁺
266.2

Cleavage of the C-C bond

adjacent to the hydroxyl group.

[C₇D₅CH₂]⁺ 96.1
Formation of the deuterated

benzyl cation.

[C₇H₇]⁺ 91.1

A common fragment from

benzyl groups (scrambling can

occur).

[C₈H₉O₂]⁺ 137.1
Fragment from the

methoxyphenoxy-ethyl moiety.

Experimental Protocols
The following is a generalized experimental protocol for the analysis of N-Benzyl Carvedilol-
d5 by LC-MS/MS. Optimization of these parameters is recommended for specific

instrumentation and matrices.

Sample Preparation
Stock Solution: Prepare a 1 mg/mL stock solution of N-Benzyl Carvedilol-d5 in methanol.

Working Solutions: Prepare serial dilutions of the stock solution in a suitable solvent (e.g.,

50:50 acetonitrile:water) to the desired concentration range.

Plasma Sample Preparation (for bioanalysis):
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To 100 µL of plasma, add the internal standard solution.

Perform protein precipitation by adding 300 µL of acetonitrile.

Vortex mix for 1 minute.

Centrifuge at 10,000 rpm for 10 minutes.

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream

of nitrogen.

Reconstitute the residue in 100 µL of the mobile phase.

Liquid Chromatography
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

Mobile Phase A: 0.1% formic acid in water.

Mobile Phase B: 0.1% formic acid in acetonitrile.

Gradient:

0-1 min: 30% B

1-5 min: 30-95% B

5-6 min: 95% B

6-6.1 min: 95-30% B

6.1-8 min: 30% B

Flow Rate: 0.4 mL/min.

Injection Volume: 5 µL.

Column Temperature: 40 °C.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b590018?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Mass Spectrometry
Ionization Mode: Electrospray Ionization (ESI), Positive.

Scan Type: Multiple Reaction Monitoring (MRM).

Precursor Ion (Q1): m/z 502.3.

Product Ions (Q3): Monitor the predicted product ions (e.g., m/z 256.1, 222.1, 96.1). The

transition m/z 502.3 → 96.1 is expected to be specific and sensitive.

Ion Source Parameters:

Capillary Voltage: 3.5 kV.

Source Temperature: 150 °C.

Desolvation Temperature: 400 °C.

Desolvation Gas Flow: 800 L/hr.

Collision Energy: Optimize for the specific instrument and precursor-product pair. A starting

point of 20-40 eV is recommended.

The logical relationship between the experimental stages is depicted in the following diagram.
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Caption: Experimental Protocol Workflow.
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Data Presentation
The following table summarizes the key mass spectrometric data for N-Benzyl Carvedilol-d5.

Parameter Value

Compound Name N-Benzyl Carvedilol-d5

CAS Number 1329792-68-8

Molecular Formula C₃₁H₂₇D₅N₂O₄

Molecular Weight 501.63

Ionization Mode ESI+

Precursor Ion [M+H]⁺ (m/z) ~502.3

Predicted Major Product Ions (m/z) 256.1, 222.1, 96.1

Proposed MRM Transition m/z 502.3 → 96.1

Conclusion
This guide provides a comprehensive overview of the anticipated mass spectrum of N-Benzyl
Carvedilol-d5. The provided experimental protocols and fragmentation analysis serve as a

valuable resource for researchers and scientists involved in the development of analytical

methods for Carvedilol and its related impurities. The specific m/z values and relative

abundances of fragment ions should be confirmed empirically using the described

methodologies.

To cite this document: BenchChem. [Understanding the Mass Spectrum of N-Benzyl
Carvedilol-d5: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b590018#understanding-the-mass-spectrum-of-n-
benzyl-carvedilol-d5]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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